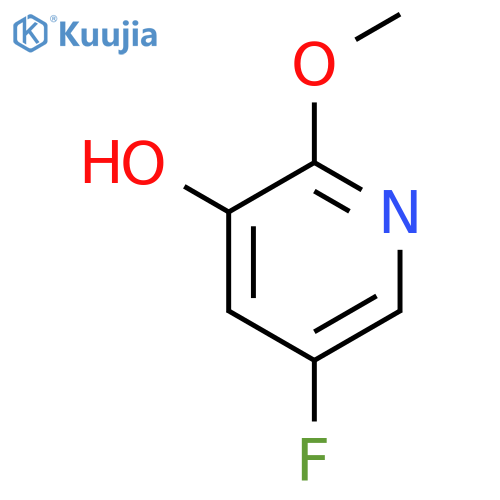Cas no 1233025-58-5 (5-fluoro-2-methoxy-pyridin-3-ol)

1233025-58-5 structure
商品名:5-fluoro-2-methoxy-pyridin-3-ol
CAS番号:1233025-58-5
MF:C6H6FNO2
メガワット:143.115745067596
MDL:MFCD16251132
CID:1215748
PubChem ID:52982883
5-fluoro-2-methoxy-pyridin-3-ol 化学的及び物理的性質
名前と識別子
-
- 5-Fluoro-2-methoxy-3-pyridinol
- 5-Fluoro-3-hydroxy-2-methoxypyridine
- 5-fluoro-2-methoxy-pyridin-3-ol
- MFCD16251132
- s10276
- SB52689
- DB-107628
- A909776
- 1233025-58-5
- SY045811
- 5-Fluoro-2-methoxypyridin-3-ol
- CS-0088343
- AKOS022177057
- CS-12293
-
- MDL: MFCD16251132
- インチ: InChI=1S/C6H6FNO2/c1-10-6-5(9)2-4(7)3-8-6/h2-3,9H,1H3
- InChIKey: AYPZKWVKQLZIHI-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C=N1)F)O
計算された属性
- せいみつぶんしりょう: 143.03825660g/mol
- どういたいしつりょう: 143.03825660g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
5-fluoro-2-methoxy-pyridin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F12260-250mg |
5-Fluoro-2-methoxypyridin-3-ol |
1233025-58-5 | 97% | 250mg |
¥2719.0 | 2024-07-19 | |
| eNovation Chemicals LLC | D782134-1g |
5-Fluoro-3-hydroxy-2-methoxypyridine |
1233025-58-5 | 97% | 1g |
$535 | 2024-07-20 | |
| eNovation Chemicals LLC | D749707-100mg |
5-Fluoro-3-hydroxy-2-methoxypyridine |
1233025-58-5 | 95% | 100mg |
$130 | 2024-06-06 | |
| eNovation Chemicals LLC | D749707-250mg |
5-Fluoro-3-hydroxy-2-methoxypyridine |
1233025-58-5 | 95% | 250mg |
$200 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1053383-500MG |
5-fluoro-2-methoxy-pyridin-3-ol |
1233025-58-5 | 97% | 500mg |
$315 | 2024-07-21 | |
| eNovation Chemicals LLC | D782134-0.25g |
5-Fluoro-3-hydroxy-2-methoxypyridine |
1233025-58-5 | 97% | 0.25g |
$210 | 2024-07-20 | |
| Alichem | A029006333-500mg |
5-Fluoro-3-hydroxy-2-methoxypyridine |
1233025-58-5 | 95% | 500mg |
$1685.00 | 2023-09-03 | |
| eNovation Chemicals LLC | Y1053383-100mg |
5-fluoro-2-methoxy-pyridin-3-ol |
1233025-58-5 | 97% | 100mg |
$100 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1053383-5G |
5-fluoro-2-methoxy-pyridin-3-ol |
1233025-58-5 | 97% | 5g |
$1935 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1053383-10G |
5-fluoro-2-methoxy-pyridin-3-ol |
1233025-58-5 | 97% | 10g |
$3225 | 2024-07-21 |
5-fluoro-2-methoxy-pyridin-3-ol 関連文献
-
1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
1233025-58-5 (5-fluoro-2-methoxy-pyridin-3-ol) 関連製品
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1233025-58-5)5-fluoro-2-methoxy-pyridin-3-ol

清らかである:99%
はかる:1g
価格 ($):440.0